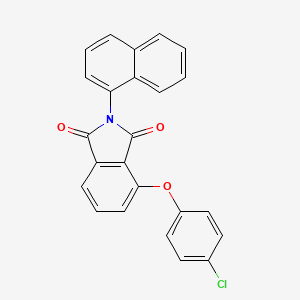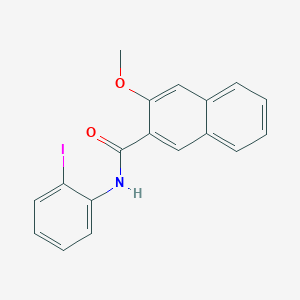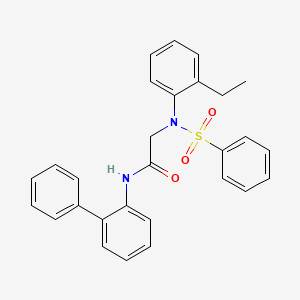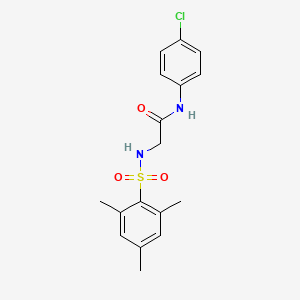
4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a synthetic compound that belongs to the family of isoindolinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione exerts its anticancer activity by inhibiting the activity of several kinases, including CDKs, PKC, and GSK-3β. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione is its specificity for certain kinases, which makes it a promising candidate for cancer therapy. However, its potency and selectivity can vary depending on the cell type and experimental conditions. This compound is also known to have poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anticancer agents, such as chemotherapy drugs. Additionally, the potential use of this compound in the treatment of inflammatory diseases and other non-cancerous conditions warrants further investigation.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to inhibit the activity of several kinases, including CDKs, PKC, and GSK-3β. These kinases play important roles in cancer cell proliferation, differentiation, and survival, making this compound a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-naphthalen-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO3/c25-16-11-13-17(14-12-16)29-21-10-4-8-19-22(21)24(28)26(23(19)27)20-9-3-6-15-5-1-2-7-18(15)20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTFTZFIDJPGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-ethyl-2-thienyl)methylene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3552334.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3552346.png)
![5-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3552350.png)

![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3552355.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3552372.png)
![2-iodo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552387.png)
![2-(3-methoxyphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552393.png)
![3-phenyl-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acrylamide](/img/structure/B3552400.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3552409.png)
![N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552423.png)

![N-2-biphenylyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3552432.png)